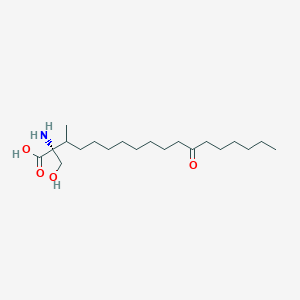
(+)-Sulfamisterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Sulfamisterin is a chemical compound known for its unique properties and applications in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its biological activity and interactions.
Méthodes De Préparation
The synthesis of (+)-Sulfamisterin typically involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic routes often require precise control of reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
(+)-Sulfamisterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(+)-Sulfamisterin has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrial applications could include its use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (+)-Sulfamisterin involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating its full range of biological activities.
Comparaison Avec Des Composés Similaires
(+)-Sulfamisterin can be compared with other chiral compounds that have similar structures or functions. Some similar compounds include other chiral sulfonamides or sulfamides. The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, which can differ significantly from its analogs.
Propriétés
Formule moléculaire |
C20H39NO4 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(hydroxymethyl)-3-methyl-12-oxooctadecanoic acid |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-11-14-18(23)15-12-9-7-6-8-10-13-17(2)20(21,16-22)19(24)25/h17,22H,3-16,21H2,1-2H3,(H,24,25)/t17?,20-/m0/s1 |
Clé InChI |
FOORZZTVPIFGDN-OZBJMMHXSA-N |
SMILES isomérique |
CCCCCCC(=O)CCCCCCCCC(C)[C@@](CO)(C(=O)O)N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCC(C)C(CO)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


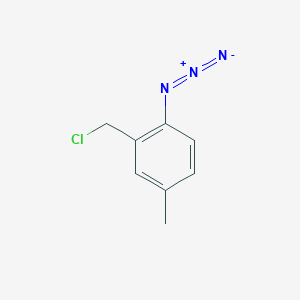
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
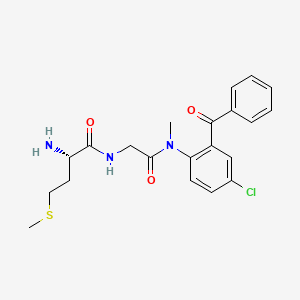
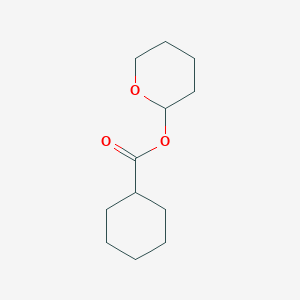
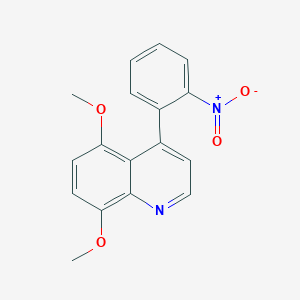
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
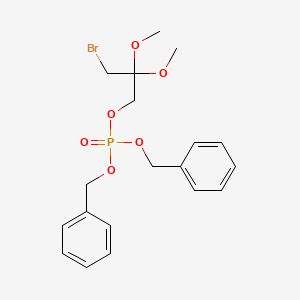
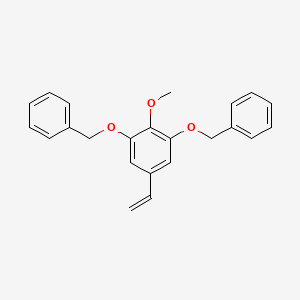

![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)

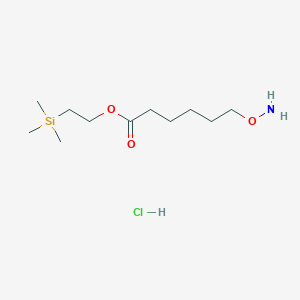
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
